molecular formula C15H17HgNO2S B1211900 N-(Ethylmercuri)-p-toluenesulfonanilide CAS No. 517-16-8

N-(Ethylmercuri)-p-toluenesulfonanilide

Cat. No.: B1211900
CAS No.: 517-16-8
M. Wt: 476 g/mol
InChI Key: XAGAASDWSFGQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories of Research and Application in Specific Scientific Disciplines

The 20th century saw a significant rise in the use of organomercurial compounds due to their effectiveness as fungicides and bactericides. osti.gov Research into these compounds was driven by the need for effective control of microbial growth in various sectors.

The primary application of N-(Ethylmercuri)-p-toluenesulfonanilide and related organomercurial compounds in agriculture was as a seed treatment. osti.govucpress.edu This was a critical development aimed at protecting crops from seed-borne and soil-borne fungal pathogens, which could cause significant yield losses.

Organomercurials were favored over earlier inorganic mercury compounds, such as mercuric and mercurous chlorides, because they exhibited reduced phytotoxicity while maintaining a broad spectrum of fungicidal and bactericidal action. osti.gov They were effective in eradicating pathogens from seeds and protecting seedlings during their early growth stages. osti.gov The use of organomercurials for seed dressing became widespread, particularly for cereals, to control diseases like covered smuts. osti.gov

While specific efficacy data for this compound is not extensively available in publicly accessible literature, research on related organomercurial fungicides demonstrates their effectiveness against a range of fungal pathogens. The following table provides representative data on the efficacy of organomercurial seed treatments against common wheat diseases.

Fungicide TypeTarget PathogenEfficacy (%)Reference
OrganomercurialTilletia tritici (Common Bunt)100 agriculturejournals.czresearchgate.net
OrganomercurialUstilago hordei (Covered Smut)High mdpi.com
OrganomercurialFusarium spp.Effective osti.gov

Note: This table presents general efficacy data for organomercurial fungicides against key pathogens and is not specific to this compound due to a lack of available specific data.

Beyond agriculture, organomercurial compounds found application as industrial biocides to prevent microbial degradation of various materials. Their ability to inhibit fungal and bacterial growth made them valuable as preservatives in products such as paints, textiles, and wood. epa.gov Phenylmercuric acetate (B1210297) (PMA), a related organomercurial, was notably used as a mold preventative in paints until its use was canceled in 1991. epa.gov

The application of these compounds aimed to extend the service life of materials by preventing discoloration, decay, and loss of structural integrity caused by microorganisms. While specific research on the use of this compound in material preservation is scarce, the known applications of other ethylmercury and phenylmercury (B1218190) compounds suggest its potential consideration for similar purposes.

Application AreaMaterialPurpose
Paints & CoatingsLiquid FormulationsIn-can preservation against bacteria and fungi
Wood PreservationTimberProtection against decay fungi
TextilesFabricsPrevention of mildew and bacterial growth

Evolution of Scientific Understanding of Organomercurial Compounds within Chemical Sciences

The scientific understanding of organomercurial compounds has evolved significantly over time. Initially praised for their efficacy, the focus of research later shifted to their environmental fate, persistence, and toxicological profiles.

The development of organomercurials in the early 20th century was a significant advancement in the field of organometallic chemistry. osti.gov These compounds were synthesized to create more effective and less plant-toxic alternatives to inorganic mercury salts. osti.gov The carbon-mercury bond in organomercurials is relatively stable, contributing to their persistence and effectiveness as biocides. wikipedia.org

However, the very stability and broad-spectrum toxicity that made them effective also led to concerns about their environmental impact. Research in the mid-20th century began to highlight the persistence of mercury in the environment and its potential to bioaccumulate in food chains. immunizationinfo.org This led to a re-evaluation of the widespread use of organomercurial compounds.

The growing body of scientific evidence on the environmental and health risks associated with mercury led to stricter regulations and the eventual banning of many organomercurial pesticides in numerous countries, starting in the 1970s and 1980s. ucpress.edu This regulatory shift spurred research into alternative, less persistent, and more target-specific fungicides. The development of systemic fungicides, for instance, offered new ways to control plant diseases without the broad environmental dispersal associated with some older contact fungicides. apsnet.orgresearchgate.net

The scientific journey of organomercurial compounds like this compound reflects a broader trend in chemical sciences, where the initial focus on efficacy and utility is increasingly balanced with a thorough understanding of a substance's life cycle, environmental impact, and potential for unintended consequences.

Properties

CAS No.

517-16-8

Molecular Formula

C15H17HgNO2S

Molecular Weight

476 g/mol

IUPAC Name

ethyl-(N-(4-methylphenyl)sulfonylanilino)mercury

InChI

InChI=1S/C13H12NO2S.C2H5.Hg/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12;1-2;/h2-10H,1H3;1H2,2H3;/q-1;;+1

InChI Key

XAGAASDWSFGQEC-UHFFFAOYSA-N

SMILES

CC[Hg]N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC[Hg]N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C

Other CAS No.

517-16-8

Synonyms

ceresan M
ethylmercury-p-toluene sulfonanilide
granosan MDB

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Ethylmercuri P Toluenesulfonanilide

Established Synthetic Routes and Reaction Mechanisms

The synthesis of N-(Ethylmercuri)-p-toluenesulfonanilide is not extensively detailed in readily available scientific literature, suggesting it is not a widely synthesized compound in recent decades. However, based on fundamental principles of organomercury and sulfonamide chemistry, a primary synthetic route can be postulated. This established method would likely involve the reaction of a deprotonated p-toluenesulfonanilide with an ethylmercuric salt.

A plausible and historically consistent method for the synthesis of this compound involves the reaction between the sodium salt of p-toluenesulfonanilide and an ethylmercury(II) halide, such as ethylmercuric chloride. The initial step would be the deprotonation of the sulfonamide nitrogen of p-toluenesulfonanilide using a suitable base, such as sodium ethoxide or sodium hydride, to form the corresponding sodium salt. This salt, N-sodio-p-toluenesulfonanilide, would then act as a nucleophile, attacking the electrophilic mercury atom of the ethylmercuric halide. This nucleophilic substitution reaction would result in the formation of the desired N-Hg bond, yielding this compound and a sodium halide as a byproduct.

The reaction mechanism is a standard nucleophilic substitution at the mercury center. The nitrogen anion of the sulfonamide attacks the mercury atom, displacing the halide ion. The general reaction is as follows:

Step 1: Deprotonation

p-CH₃C₆H₄SO₂NHC₆H₅ + NaH → p-CH₃C₆H₄SO₂N(Na)C₆H₅ + H₂

Step 2: Nucleophilic Substitution

p-CH₃C₆H₄SO₂N(Na)C₆H₅ + C₂H₅HgCl → p-CH₃C₆H₄SO₂N(HgC₂H₅)C₆H₅ + NaCl

The reaction would typically be carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the hydrolysis of the organomercurial product and the sodium salt of the sulfonamide.

Table 1: Postulated Reaction Components and Conditions for the Synthesis of this compound

Reactant 1 Reactant 2 Base Solvent Postulated Conditions
p-ToluenesulfonanilideEthylmercuric chlorideSodium hydride (NaH)Anhydrous Tetrahydrofuran (THF)Inert atmosphere (e.g., nitrogen or argon), room temperature or gentle heating.
p-ToluenesulfonanilideEthylmercuric acetate (B1210297)Sodium ethoxide (NaOEt)Anhydrous EthanolReaction at room temperature followed by precipitation of the product.

Exploration of Alternative and Green Synthetic Pathways

The high toxicity of mercury compounds has led to a significant decline in their use and a strong impetus to develop greener synthetic alternatives. While specific research into green synthesis of this compound is not documented, general principles of green chemistry can be applied to propose more environmentally benign approaches for the synthesis of N-organomercuri sulfonamides.

One potential "greener" approach could involve minimizing the use of hazardous reagents and solvents. For instance, exploring water as a reaction medium, if the stability of the reactants and products allows, would be a significant improvement over volatile organic solvents.

Furthermore, mechanochemical methods, which involve reactions in the solid state with mechanical energy input (e.g., ball milling), could offer a solvent-free alternative. This technique has been successfully applied to various organic transformations and could potentially be adapted for the synthesis of organomercurial sulfonamides, reducing solvent waste and potentially reaction times.

Derivatization Strategies and Analogue Synthesis for Mechanistic Probes

The synthesis of derivatives and analogues of this compound can be crucial for understanding its mechanism of action in biological or chemical systems. These "mechanistic probes" can be designed to have specific properties, such as altered reactivity, solubility, or the inclusion of a reporter group.

One key derivatization strategy would involve modifying the p-toluenesulfonyl group. For example, introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the p-toluenesulfonyl moiety could modulate the electronic properties of the sulfonamide nitrogen and, consequently, the strength and reactivity of the N-Hg bond.

Another approach would be to synthesize analogues with different alkyl or aryl groups attached to the mercury atom. For instance, replacing the ethyl group with a methyl, propyl, or phenyl group could provide insights into the steric and electronic effects of the organic part of the organomercurial on its activity.

For use as mechanistic probes in biological systems, analogues containing fluorescent tags or radioactive isotopes could be synthesized. For example, incorporating a fluorescent dye into the aromatic structure of the p-toluenesulfonanilide moiety would allow for the visualization of the compound's localization within cells. Similarly, the synthesis of a radiolabeled version, for instance, using a radioactive isotope of mercury or carbon-14 (B1195169) in the ethyl group, would enable quantitative studies of its distribution and metabolism.

The synthesis of such derivatives would likely follow similar synthetic routes as the parent compound, starting from appropriately functionalized p-toluenesulfonanilide precursors.

Table 2: Potential Derivatization Strategies for this compound

Derivatization Site Modification Purpose Example Precursor
p-Toluenesulfonyl RingIntroduction of substituents (e.g., -NO₂, -OCH₃)Modulate electronic properties of the N-Hg bond4-Nitro-N-phenylbenzenesulfonamide
Mercury-bound Alkyl GroupVariation of the alkyl/aryl groupInvestigate steric and electronic effectsMethylmercuric chloride, Phenylmercuric chloride
Aromatic RingsIncorporation of a fluorescent tagVisualization in biological systemsFluorescently labeled p-toluenesulfonanilide
Ethyl Group/Mercury AtomIntroduction of a radioisotope (e.g., ¹⁴C, ²⁰³Hg)Quantitative biological studies[¹⁴C]Ethylmercuric chloride, [²⁰³Hg]Ethylmercuric chloride

Environmental Chemistry and Fate of N Ethylmercuri P Toluenesulfonanilide

Occurrence and Distribution in Environmental Compartments

The environmental distribution of N-(Ethylmercuri)-p-toluenesulfonanilide is primarily linked to its application as a pesticide. Once released, it partitions between different environmental compartments based on its physicochemical properties and environmental conditions.

As a seed dressing, this compound is directly introduced into the soil environment. Organomercury compounds, including ethylmercury derivatives, are known to form organo-mercury clays (B1170129) in the soil. researchgate.net The mobility and bioavailability of mercury in soil are influenced by factors such as soil type, organic matter content, and the presence of other chemicals. epa.govmdpi.com Studies on general mercury contamination show that mercury is often strongly bound to soil organic matter, which can limit its immediate mobility. mdpi.com However, the mobility of ethylmercury in soil can be higher than that of inorganic mercury, and under favorable conditions, alkylation processes can occur, although these are more commonly associated with the formation of methylmercury (B97897). epa.gov The persistence of organomercurial fungicides in soil can be significant, with a substantial portion of the applied mercury remaining in its organomercury form for extended periods. researchgate.net The mobility of mercury in soil is a complex process, with a significant portion often bound to sulfides, rendering it less bioavailable. researchgate.net However, a fraction can exist in more mobile forms, such as water-soluble or acid-soluble species. researchgate.net

Table 1: Factors Influencing the Fate of this compound in Soil

Factor Influence on Fate
Soil Type Affects binding capacity and mobility. Clay and organic matter tend to adsorb the compound. epa.gov
Organic Matter High organic matter content can lead to strong binding, reducing mobility but potentially increasing persistence. mdpi.com
Microbial Activity Microorganisms can degrade the compound, leading to the formation of elemental mercury. epa.gov
Moisture Influences volatilization rates and microbial activity.
pH Can affect the chemical form and solubility of mercury compounds.

This compound can enter aquatic ecosystems through runoff from treated agricultural lands. In aquatic environments, the fate of ethylmercury compounds is governed by processes such as hydrolysis, photolysis, and biotransformation. While specific data for this compound is limited, studies on other ethylmercury compounds like thimerosal (B151700) can provide insights. Ethylmercury can persist in water and sediment, and like other mercury compounds, it has the potential to bioaccumulate in aquatic organisms. epa.gov The speciation of mercury in aquatic systems is crucial, as different forms have varying toxicity and bioavailability. epa.gov In general, organic mercury compounds are not typically found at elevated levels in drinking or surface water. epa.gov

The atmospheric presence of this compound is primarily due to volatilization from treated soils. The rate of volatilization is influenced by factors such as soil temperature, moisture, and the chemical form of the mercury compound. epa.gov Research has shown that volatile ethylmercury compounds can be released from soils treated with ethylmercury acetate (B1210297). While specific data for the p-toluenesulfonanilide derivative is not available, it is plausible that it exhibits similar behavior. Once in the atmosphere, these compounds can be transported over distances before being deposited back to land or water surfaces. However, many pesticides are considered non-volatile and their atmospheric transport is often associated with particulate matter. childrenshealthdefense.org

Environmental Transformation and Degradation Pathways

This compound can be transformed in the environment through various abiotic and biotic processes, leading to its degradation and the potential formation of other mercury species.

Photolytic degradation, or breakdown by sunlight, is a significant pathway for the transformation of organomercurials in surface waters. nih.govepa.gov Studies on methylmercury have shown that dissolved organic matter can enhance photodegradation. nih.govrsc.org For ethylmercury, research on thimerosal has demonstrated that it can be completely degraded by UVA light-assisted heterogeneous photocatalysis. researchgate.net The process involves the initial degradation of thimerosal to ethylmercury, which is then converted to inorganic mercury (Hg²⁺) and subsequently to elemental mercury (Hg⁰). researchgate.net The degradation of both methyl- and ethylmercury can be facilitated by singlet oxygen generated from seawater exposed to sunlight. rsc.orgnih.gov

Table 2: Photodegradation of Ethylmercury Compounds

Compound Conditions Outcome Reference
Thimerosal UVA light-assisted TiO2 heterogeneous photocatalysis Complete degradation within 20 minutes researchgate.net
Ethylmercury Sunlight/UV light in the presence of seawater Degradation by singlet oxygen rsc.org

Microbial activity plays a crucial role in the transformation of organomercurials in the environment. nih.gov Various bacterial species are capable of degrading organomercury compounds. This process often involves the enzymatic cleavage of the carbon-mercury bond by an organomercurial lyase, followed by the reduction of inorganic mercury to the less toxic and more volatile elemental mercury by a mercuric reductase. nih.gov This detoxification mechanism has been observed in transgenic plants engineered with bacterial genes, which showed enhanced uptake and volatilization of mercury. nih.gov In soil, the degradation of organomercury fungicides is primarily a result of microbial action, leading to the volatilization of mercury. epa.gov The rate of this degradation is dependent on the availability of the mercury compound to the microbes. epa.gov While alkylation (the addition of an alkyl group) is a known process in the mercury cycle, typically associated with the formation of the more toxic methylmercury from inorganic mercury, dealkylation (the removal of the ethyl group) is the primary biotransformation pathway for this compound, leading to its breakdown.

Chemical Degradation Reactions (e.g., hydrolysis, ligand exchange)

The environmental persistence of this compound is largely governed by the stability of the covalent bond between carbon and mercury. Organomercury compounds, in general, are subject to various degradation reactions in the environment. A significant portion of the organic mercurical applied to soil can be found in its original organomercury form after 30 to 50 days, indicating a degree of persistence.

Ligand Exchange: Ligand exchange reactions are crucial to the transformation and fate of ethylmercury compounds in biological and environmental systems. The ethylmercury cation is a soft acid and has a high affinity for sulfhydryl (-SH) groups, which are abundant in organic matter and biological tissues. It readily undergoes ligand exchange with thiol-containing molecules like cysteine. This process can alter the compound's mobility, bioavailability, and toxicity. For instance, the formation of ethylmercury-cysteine complexes can influence the uptake and intracellular concentration of mercury. Studies on related ethylmercury compounds have shown that complexation with cysteine can decrease acute toxicity compared to the uncomplexed form. chemsafetypro.com The p-toluenesulfonanilide group can be displaced by other ligands in the environment, which is a key step in the degradation and transformation of the parent molecule.

Mobility and Transport in Environmental Matrices

The movement of this compound through soil, water, and air is a critical component of its environmental risk profile. Its mobility is determined by its physicochemical properties and its interactions with different environmental media.

Leaching and Runoff Dynamics in Soils

The potential for this compound to contaminate groundwater and surface water is linked to its mobility in soil. This mobility is largely controlled by its adsorption to soil particles. The soil adsorption coefficient (Koc), which is normalized for organic carbon content, is a key parameter for predicting a pesticide's leaching potential. chemsafetypro.com Pesticides with higher Koc values are more likely to be adsorbed by soil and less likely to leach into groundwater. chemsafetypro.com

Specific experimental data for the soil adsorption coefficient (Koc or Kd) of this compound are not available in the reviewed literature. However, studies on other organomercury fungicides, such as methoxyethyl mercury chloride (MEMC), have demonstrated that these compounds can remain in the soil and are susceptible to leaching into water bodies through irrigation and rainfall. ucpress.edu Field studies in Australia on sugarcane plantations treated with MEMC have shown significant movement of the compound from soil to rivers. ucpress.edu This suggests that this compound, as an organomercury fungicide, may also pose a risk of leaching and runoff. The extent of this mobility would depend on soil type, organic matter content, pH, and rainfall intensity.

Table 1: Illustrative Soil Mobility Classification Based on Soil Adsorption Coefficient (Koc)

This table provides a general classification of pesticide mobility in soil. Specific Koc values for this compound are not available.

Koc (mL/g)Mobility ClassLeaching Potential
0 - 50Very HighHigh
50 - 150HighMedium-High
150 - 500ModerateMedium
500 - 2000SlightLow-Medium
2000 - 5000LowLow
> 5000ImmobileVery Low

Volatilization Characteristics and Atmospheric Dispersion

The volatilization of a pesticide from treated surfaces contributes to its atmospheric transport and deposition in other areas. Key parameters for assessing volatilization potential include vapor pressure and the Henry's Law constant.

Specific values for the vapor pressure and Henry's Law constant of this compound are not documented in the available literature. However, research on other organomercury fungicides indicates that volatilization does occur. Studies have detected vapors of metallic mercury and volatile ethylmercury compounds in the air surrounding soil treated with ethylmercury acetate. While no specific studies on the volatilization of mercury from this compound-treated soils were found, the potential for atmospheric emission exists. ucpress.edu

Table 2: Experimentally-Determined Henry's Law Constants for Selected Mercury Compounds

This table shows Henry's Law constants for other mercury compounds to provide context. Data for this compound is not available.

CompoundHenry's Law Constant (atm·m³/mol)Temperature (°C)
Dimethylmercury1.3 x 10⁻³25
Elemental Mercury (Hg⁰)Data varies with conditions-
Methylmercuric ChlorideData varies with conditions-

Source: Adapted from Lindqvist and Rodhe, 1985. researchgate.net

Bioaccumulation and Biomagnification in Ecological Systems (excluding human health implications)

The accumulation of this compound in organisms and its magnification up the food chain are significant ecological concerns. Organomercury compounds are known to be persistent and can accumulate in living tissues.

Bioaccumulation: This compound has been shown to bioaccumulate in terrestrial vertebrates. A key study demonstrated that this compound (the active ingredient in Ceresan M), when included in the diet of adult ring-necked pheasants, was lethal at a concentration of 30 parts per million (ppm). At a lower dietary concentration of 10 ppm, the compound led to a sharp reduction in egg production and the survival of embryos. Mercury residues were found in the eggs of these pheasants, with concentrations ranging from 0.9 to 3.1 ppm, confirming its bioaccumulation.

Table 3: Effects of Dietary this compound on Ring-Necked Pheasants

Dietary Concentration of Compound (ppm)Equivalent Mercury Concentration (ppm)Observed EffectsMercury Residue in Eggs (ppm)
3012.5Lethal to adult pheasants.Not Applicable (due to mortality)
104.2Reduced egg production and embryo survival.0.9 - 3.1

Source: Spann, J. W., et al., 1972.

Biomagnification: While specific biomagnification factor (BMF) or trophic magnification factor (TMF) values for this compound are not available, the general principles of mercury biomagnification are well-established. Mercury, particularly in its organic forms, tends to become more concentrated at successively higher trophic levels in a food web. youtube.comquora.com This process occurs because the toxin is absorbed and stored in body tissues and is not easily metabolized or excreted, leading to its accumulation as predators consume contaminated prey. youtube.com Given that this compound bioaccumulates in birds, it is highly probable that it also biomagnifies in terrestrial food webs, posing a risk to predatory species that consume organisms exposed to this fungicide.

Analytical Methodologies for Characterization and Quantification of N Ethylmercuri P Toluenesulfonanilide

Extraction and Sample Preparation Techniques for Diverse Environmental and Biological Matrices (non-human)

The initial and critical step in the analysis of N-(Ethylmercuri)-p-toluenesulfonanilide is its efficient extraction from the sample matrix while preserving its chemical integrity. The choice of method depends on the matrix type, with various techniques being employed for environmental samples like soil and water, and non-human biological tissues.

Commonly, sample preparation begins with filtration for liquid samples or homogenization for solid and semi-solid samples to ensure representativeness. env.go.jptbzmed.ac.ir For soils and sediments, methods can range from digestion with strong acids like nitric acid to extraction with alkaline solutions such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) or potassium hydroxide. researchgate.netcore.ac.uknih.govnih.gov

Microwave-assisted extraction (MAE) is an efficient technique that uses microwave energy to heat solvents and accelerate the extraction of analytes from solid samples. mdpi.com This method has been successfully applied to extract organomercury compounds from marine macroalgae and sediments. mdpi.com Another advanced method is solid-phase microextraction (SPME), where a coated fiber is used to adsorb the analyte from a liquid sample or the headspace above it. tbzmed.ac.irnih.govnih.gov This technique is valued for being simple, fast, and reducing the use of organic solvents. tbzmed.ac.ir For aqueous samples, solid-phase extraction (SPE) is widely used, where the sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. tbzmed.ac.irmdpi.com

The following table summarizes various extraction techniques applicable to organomercury compounds.

Extraction Technique Principle Applicable Matrices Advantages Key Findings/Citations
Alkaline Digestion/Extraction Solubilization of the sample matrix using alkaline solutions (e.g., KOH, TMAH) to release organomercury compounds.Biological Tissues, Food SamplesEffective for complex biological matrices, can be cost-efficient.Successfully used for methylmercury (B97897) in fish products followed by GC-pyrolysis-AFS. researchgate.netnih.govnih.gov
Acid Digestion/Extraction Use of strong acids (e.g., HNO₃, HCl) to break down the sample matrix and liberate mercury species.Soils, Sediments, WaterEffective for extracting total mercury and can be adapted for speciation. core.ac.uknih.govOften requires an oxidation step to convert all species to Hg(II) for total mercury analysis. core.ac.uknemi.gov
Solid-Phase Extraction (SPE) Analytes in a liquid sample are adsorbed onto a solid sorbent in a cartridge and then eluted with a solvent.Water, Liquid ExtractsReduces solvent consumption and can be automated. tbzmed.ac.irEfficiency can be affected by dissolved organic matter in the sample. mdpi.com
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase extracts analytes from a sample or its headspace.Water, Headspace of ExtractsSimple, rapid, minimizes solvent use, and easily coupled with GC. nih.govUsed for multielemental speciation of organometallics in water samples. nih.gov
Microwave-Assisted Extraction (MAE) Microwave energy heats solvents to rapidly extract analytes from solid samples.Soils, Sediments, Sludge, Biological TissuesFaster than traditional methods, reduced solvent volume. mdpi.comApplied for extracting arsenic species and chlorophenols from environmental solids. mdpi.com

Speciation Analysis of Organomercurial Compounds in Complex Samples

Speciation analysis, which is the identification and quantification of the different chemical forms of an element, is crucial for mercury. frontiersin.orgnih.gov The toxicity and environmental behavior of mercury are highly dependent on its chemical form, with organomercury compounds like ethylmercury and methylmercury being significantly more toxic than inorganic mercury. ingeniatrics.compsanalytical.com Therefore, determining the specific concentration of this compound, rather than just the total mercury content, is essential for an accurate assessment.

The primary challenges in mercury speciation include the typically low concentrations of individual species in samples and the risk of chemical transformation (interconversion) of mercury species during sample collection, storage, and preparation. researchgate.net Analytical methods must be carefully designed to extract and separate the target compound without altering its structure.

Hyphenated techniques, which couple a separation method like chromatography with a sensitive detection method, are the cornerstone of modern speciation analysis. researchgate.netanalytik-jena.com These integrated systems allow for the physical separation of different organomercurial compounds from each other and from inorganic mercury before quantification. psanalytical.com The lack of proper quality control and certified reference materials for all specific organomercury compounds can create challenges in validating the accuracy of speciation data.

Chromatographic Separation Techniques

Chromatography is the most powerful technique for separating individual organomercurial compounds from a complex mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most common methods employed for mercury speciation. nih.govpsanalytical.com

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. researchgate.net For organomercury compounds like this compound, which may not be sufficiently volatile, a derivatization step is often required. This involves a chemical reaction to convert the ionic organomercury species into more volatile forms, such as through ethylation or phenylation. nih.govnih.gov

Once separated on the GC column, the analytes are directed to a detector. For mercury analysis, highly selective and sensitive detectors are used:

Gas Chromatography-Pyrolysis-Atomic Fluorescence Spectrometry (GC-pyro-AFS): In this setup, the compounds eluting from the GC column are passed through a high-temperature furnace (pyrolyzer) that breaks them down, releasing elemental mercury. nih.govnih.gov The mercury vapor is then detected by atomic fluorescence spectrometry, a highly sensitive technique for mercury. nih.govpsanalytical.com

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique separates compounds by GC and then uses MS to detect them based on their mass-to-charge ratio, providing both quantification and structural information. nih.gov

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This is one of the most sensitive methods for elemental speciation. researchgate.net The GC effluent is introduced into an argon plasma, which ionizes the atoms, and the specific isotopes of mercury are then detected by the mass spectrometer. researchgate.net

The table below outlines typical parameters for GC-based organomercury analysis.

Parameter Description Example/Citation
Derivatization Agent Reagent used to increase the volatility of organomercury species.Sodium tetraethylborate (NaBEt₄) for ethylation; Sodium tetraphenylborate (B1193919) (NaBPh₄) for phenylation. researchgate.netnih.govnih.gov
GC Column Capillary column providing separation of analytes.30 m long capillary columns are common. researchgate.net
Pyrolysis Temperature Temperature required to thermally decompose organomercury compounds to elemental Hg.Typically maintained around 700 °C to ensure complete decomposition.
Detection System The spectrometer used for quantification.Atomic Fluorescence Spectrometry (AFS), Mass Spectrometry (MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). researchgate.netnih.govnih.gov
Detection Limits The lowest concentration that can be reliably detected.Can reach low ng/L levels or sub-picogram amounts. researchgate.netnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

High-performance liquid chromatography is particularly suited for separating non-volatile, polar, or thermally unstable compounds, which often circumvents the need for derivatization. ingeniatrics.com Reversed-phase (RP) HPLC is the most common mode, where analytes are separated based on their hydrophobic interactions with a nonpolar stationary phase. frontiersin.orgnih.gov

The coupling of HPLC with highly sensitive elemental detectors has made it a leading technique for mercury speciation:

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is considered one of the most powerful and popular hyphenated techniques for mercury speciation. frontiersin.orgnih.govanalytik-jena.com The eluent from the HPLC column is directly introduced into the ICP-MS system, allowing for sensitive and element-specific detection of the separated mercury compounds. ingeniatrics.comanalytik-jena.com This method has been successfully used to separate inorganic mercury, methylmercury, and ethylmercury. analytik-jena.com

High-Performance Liquid Chromatography-Atomic Fluorescence Spectrometry (HPLC-AFS): In this configuration, the separated species from the HPLC column are subjected to an oxidation process (often UV-assisted) to convert all mercury forms to Hg(II), which is then reduced to elemental mercury vapor for detection by AFS. psanalytical.comconicet.gov.ar This method was used to determine thimerosal (B151700) and its degradation product ethylmercury in river water. conicet.gov.ar

The table below shows typical parameters for HPLC-based organomercury analysis.

Parameter Description Example/Citation
Chromatography Mode The mechanism of separation on the column.Reversed-Phase (RP) is most common. frontiersin.orgnih.gov
Stationary Phase (Column) The solid support inside the column that interacts with the analytes.C8 or C18 columns are widely used. conicet.gov.arresearchgate.net
Mobile Phase The solvent that carries the sample through the column.Often an aqueous buffer containing a complexing agent (e.g., L-cysteine) and an organic modifier (e.g., methanol). conicet.gov.arresearchgate.net
Detection System The spectrometer used for quantification.Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Fluorescence Spectrometry (AFS). nih.govconicet.gov.ar
Detection Limits The lowest concentration that can be reliably detected.Typically in the low ng/L range. analytik-jena.comconicet.gov.ar

Spectroscopic and Spectrometric Detection Methods

While chromatography provides the separation, a detector is required for quantification. Atomic spectrometry methods are ideal for this purpose due to their high sensitivity and specificity for mercury.

Atomic Absorption Spectrometry (AAS) and Cold Vapor AAS

Atomic Absorption Spectrometry (AAS) is a technique based on the principle that atoms absorb light at specific wavelengths. teledynelabs.comanalytik-jena.com For mercury analysis, a specialized version called Cold Vapor Atomic Absorption Spectrometry (CVAAS) is the most widely used method due to its exceptional sensitivity. teledynelabs.comeconference.iohg-nic.com

The CVAAS procedure involves two key steps:

Oxidation: All mercury species in the sample, including organomercurials like this compound, must first be chemically oxidized to inorganic mercuric ions (Hg²⁺). This is typically achieved by digestion with strong oxidizing agents like potassium permanganate (B83412) and potassium persulfate. nemi.govepa.gov

Reduction and Detection: The Hg²⁺ ions are then reduced to volatile elemental mercury (Hg⁰) using a reducing agent such as stannous chloride. nemi.govhg-nic.com A stream of inert gas is bubbled through the solution to purge the mercury vapor into a quartz absorption cell placed in the light path of an atomic absorption spectrophotometer, where its absorbance at 253.7 nm is measured. nemi.govepa.gov

While CVAAS is a robust and sensitive technique for total mercury determination, a significant limitation is that incomplete oxidation of stable organomercury compounds can lead to an underestimation of the total mercury concentration. epa.govnih.gov Therefore, the digestion step is critical for accurate quantification when using CVAAS for samples containing organomercurials. epa.gov

Parameter Description Details/Citation
Principle Absorption of radiation at 253.7 nm by elemental mercury vapor.A physical method where mercury is reduced to its elemental state and aerated from the solution. epa.gov
Sample Pre-treatment Oxidation of all mercury species to Hg(II).Achieved using agents like potassium permanganate and potassium persulfate. nemi.govepa.gov
Reducing Agent Chemical used to reduce Hg(II) to elemental Hg(0).Stannous chloride is commonly used. nemi.gov
Detection Limit The lowest concentration that can be reliably detected.Can achieve detection limits in the single-digit parts per trillion (ng/L) range. teledynelabs.com
Key Limitation Potential for inaccurate results with organomercurials.Incomplete oxidation of stable organomercury compounds can lead to underestimation of total mercury. epa.govnih.gov

Mass Spectrometry (MS) and its Hyphenated Techniques

Mass Spectrometry (MS) is a powerful analytical technique used for identifying and quantifying chemical substances. When coupled with separation techniques, known as hyphenated techniques, its specificity and sensitivity are significantly enhanced, making it an indispensable tool in analytical toxicology. nih.gov For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are of particular importance. nih.govslideshare.net

In a typical workflow, the analyte is first introduced into the instrument, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and subsequently detected. The fragmentation pattern, or mass spectrum, produced is unique to the chemical structure and serves as a molecular fingerprint, allowing for identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and thermally stable compounds. slideshare.net For the analysis of this compound, a derivatization step would likely be required to convert the compound into a more volatile form suitable for GC separation. und.edu Following separation on the GC column, the eluted compound enters the mass spectrometer, where it is fragmented and detected, allowing for both qualitative identification and quantitative measurement. slideshare.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for separating compounds that are not easily volatilized. nih.govresearchgate.net This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer's ion source. researchgate.net LC-MS can be particularly powerful for analyzing complex environmental or biological samples with minimal sample preparation, potentially avoiding the need for derivatization. nelac-institute.org The combination of LC's separation power with the high sensitivity and selectivity of MS makes it a robust method for determining the presence of this compound in various matrices. nih.gov

Advanced techniques like tandem mass spectrometry (MS/MS) can further increase selectivity and sensitivity by performing a second stage of fragmentation on a specific ion from the first stage, which is particularly useful for analyzing complex mixtures. mdpi.com

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. For mercury analysis, and specifically for speciation, hyphenated ICP-MS techniques are commonly employed.

The coupling of a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with ICP-MS allows for the separation of different mercury species before their elemental detection. nelac-institute.orgnih.gov This is crucial for distinguishing between inorganic mercury and various organomercury compounds, such as ethylmercury.

HPLC-ICP-MS: This method is increasingly used for mercury speciation due to its relatively simple sample preparation, often avoiding complex derivatization steps. nelac-institute.org A sample containing this compound would be injected into an HPLC system. The different mercury compounds are separated on the column and the eluent is then introduced into the ICP-MS. The high-temperature argon plasma atomizes and ionizes all mercury-containing molecules, and the mass spectrometer then detects the mercury isotopes, providing a quantitative measure of the mercury originating from the separated species. nelac-institute.org The use of inert HPLC systems is often preferred to prevent the loss of mercury species that can occur with standard stainless steel components. nelac-institute.org

GC-ICP-MS: This has historically been a method of choice for mercury speciation. nelac-institute.org It typically involves a derivatization step, such as aqueous phase ethylation, to convert mercury species into volatile forms that can be separated by gas chromatography. nih.gov The separated species are then introduced into the ICP-MS for sensitive, isotope-selective detection. capes.gov.br This method can achieve very low detection limits, on the order of picograms. und.edu

The table below outlines typical operating conditions for the ICP-MS component when used for mercury speciation analysis. nih.gov

ParameterSetting
RF Power1200 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.8 L/min
Nebulizer Gas Flow0.5 - 1.0 L/min
Detector ModePulse Counting
Isotopes Monitored (for Hg)199, 200, 201, 202

X-ray Absorption Spectroscopy (XAS) for Mercury Speciation

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the chemical speciation and local atomic environment of an element within a sample. researchgate.net Unlike methods that require extraction or digestion, XAS can analyze samples in their original complex matrices—such as soil, water, or biological tissue—with minimal preparation. researchgate.netchapman.edu This makes it ideal for understanding the precise chemical form of mercury in environmental and biological systems. researchgate.net

The technique involves tuning an X-ray beam to the absorption edge of a core electron of the target element, in this case, mercury (Hg). The resulting spectrum has two main regions:

X-ray Absorption Near-Edge Structure (XANES): This region, near the absorption edge, is sensitive to the oxidation state and coordination chemistry (e.g., the geometry of the surrounding atoms) of the absorbing atom. aps.org By comparing the XANES spectrum of an unknown sample to those of known mercury reference compounds, the speciation of mercury in the sample can be determined. stanford.edu

Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred electron volts above the edge, contains information about the number, type, and distance of neighboring atoms surrounding the mercury atom. researchgate.net

For a compound like this compound, XAS could provide direct, in-situ information on the Hg-C and Hg-N bond distances and the coordination environment of the mercury atom. This is critical because the speciation of mercury dictates its bioavailability and toxicity. researchgate.net While XAS generally has a detection limit of around 100 parts per million (ppm), which is higher than MS techniques, its strength lies in providing detailed structural information in unmodified samples. chapman.edu High-resolution fluorescence-detected XAS (HERFD-XAS) is an advancement that offers improved spectroscopic resolution for more precise speciation in complex mixtures. acs.org

Bioassay-Based Detection Systems in Environmental Monitoring (non-clinical)

Bioassays are analytical systems that use a biological response to detect the presence or effects of a substance. In environmental monitoring, they serve as valuable screening tools to assess the toxicity of pollutants like organomercury compounds. rsc.org These systems can complement traditional chemical analysis methods and are often designed to be rapid and cost-effective. researchgate.net

Whole-Cell Biosensors: A common approach involves using genetically engineered microorganisms. For instance, a bacterial sensor for detecting organic mercury compounds has been developed using Escherichia coli. nih.gov This sensor was engineered to carry the firefly luciferase gene, which produces light, under the control of a mercury-inducible promoter. It also co-expresses the organomercurial lyase enzyme, which is necessary to cleave the carbon-mercury bond in compounds like ethylmercury. nih.gov When the sensor bacteria are exposed to an organomercury compound, the mercury induces the expression of the luciferase gene, resulting in a measurable light output. The intensity of the light is proportional to the concentration of the bioavailable organomercury. nih.gov Such sensors can be highly sensitive. nih.gov

The table below summarizes the detection limits of a whole-cell bacterial sensor for several environmentally relevant organomercury compounds. nih.gov

Organomercury CompoundLowest Detectable Concentration (nM)Lowest Detectable Concentration (µg/L)
Methylmercury chloride0.20.05
Phenylmercury (B1218190) acetate (B1210297)1.00.34
Dimethylmercury10,0002,300

Resazurin reduction method: Measures general metabolic activity.

Spirillum volutans test: Assesses effects on bacterial motility.

Nematode toxicity assay (Panagrellus redivivus): Evaluates effects on a multicellular organism. epa.gov

Toxi-Chromotest and SOS-Chromotest: Detects general toxicity and genotoxicity (DNA damage). rsc.org

These bioassays provide functional information about the potential environmental impact of organomercury compounds that cannot be obtained from concentration data alone. rsc.org Plant-based bioassays, such as using Vicia faba (fava bean), are also employed to monitor the cytogenetic damage caused by environmental toxins, including metal compounds. researchgate.net

Mechanistic Studies in Non Human Biological Systems

Cellular and Subcellular Interactions of Ethylmercury Compounds in Model Organisms (e.g., C6 glioma cells, yeast)

Ethylmercury compounds, derived from substances like N-(Ethylmercuri)-p-toluenesulfonanilide and Thimerosal (B151700), exhibit significant interactions at the cellular and subcellular levels in various model organisms. nih.gov As lipophilic cations, they can readily cross cellular membranes and accumulate within cells. drcrista.comnih.gov

In rat C6 glioma cells, a comparative study of methylmercury (B97897) (MeHg) and ethylmercury (EtHg) revealed similar toxicities, with EC50 values of 4.83 µM and 5.05 µM, respectively. nih.govnih.gov However, when complexed with cysteine (EtHg-S-Cys), the toxicity was reduced, and uptake into the C6 cells appeared to be mediated, at least in part, by the L-type neutral amino acid carrier transport (LAT) system. nih.govnih.gov This suggests that the form of the ethylmercury compound influences its cellular uptake mechanism. nih.govnih.gov

Within cells, ethylmercury demonstrates a strong affinity for mitochondria. drcrista.com Studies in normal human astrocytes have shown that ethylmercury concentrates significantly within the mitochondrial membrane. drcrista.com This accumulation leads to the inhibition of mitochondrial respiration and a decrease in the steady-state membrane potential. nih.govresearchgate.net The preferential uptake into mitochondria is a key aspect of its cellular activity, leading to subsequent molecular disruptions. nih.gov

While specific studies on this compound in yeast are not detailed in the provided results, the fungistatic activity of related ethylmercury compounds has been investigated, suggesting interactions with fungal cellular components. nih.gov

Table 1: Comparative Cytotoxicity of Ethylmercury and its Cysteine Complex in C6 Glioma Cells

CompoundEC50 (µM)
Ethylmercury (EtHg)5.05 nih.govnih.gov
Ethylmercury-S-Cysteine (EtHg-S-Cys)9.37 nih.govnih.gov

EC50 represents the concentration of a compound that causes a 50% reduction in cell viability.

Molecular Mechanisms of Action (e.g., enzyme inhibition, protein binding, thiol interactions, oxidative stress pathways)

The molecular mechanisms of ethylmercury compounds are multifaceted, primarily revolving around their high affinity for thiol (-SH) groups present in proteins and other biomolecules. nih.govyoutube.com This interaction is a cornerstone of its biological activity.

Enzyme Inhibition and Protein Binding: Ethylmercury's ability to bind to sulfur-containing amino acids, such as cysteine, can interfere with the function of numerous enzymes and proteins. youtube.com For instance, it has been shown to interact with hemoglobin, potentially altering its structure and oxygen-binding capacity. nih.gov This reactivity with iron-sulfur centers is a known characteristic of organomercury compounds. nih.gov

Thiol Interactions: The interaction with low-molecular-weight thiols, particularly glutathione (B108866) (GSH), is a critical aspect of ethylmercury's mechanism. nih.govresearchgate.net Studies in C6 glioma cells have demonstrated that exposure to ethylmercury significantly reduces intracellular GSH levels. nih.gov This depletion of a primary cellular antioxidant defense molecule contributes to a state of oxidative stress. nih.gov

Oxidative Stress Pathways: A significant consequence of ethylmercury's presence within cells, particularly in mitochondria, is the generation of reactive oxygen species (ROS). nih.govresearchgate.net In normal human astrocytes, ethylmercury has been observed to increase the formation of superoxide (B77818), hydrogen peroxide, and hydroxyl radicals. nih.govresearchgate.net This surge in ROS can lead to damage of vital cellular components, including mitochondrial DNA (mtDNA). nih.govresearchgate.net The proposed mechanism involves the reaction of ethylmercury with iron-sulfur centers within mitochondria, leading to the release of iron, which can then participate in Fenton and Haber-Weiss reactions to generate highly reactive hydroxyl radicals. nih.gov

Comparative Organomercurial Biological Activity in Model Organisms (e.g., aquatic invertebrates, plants, non-human mammalian cell lines, veterinary subjects)

The biological activity of ethylmercury compounds has been studied across a range of non-human model organisms, revealing varying effects depending on the species and biological system.

Mercury compounds, in general, are highly toxic to plant growth. scispace.com Studies on various plant species have shown that mercury can inhibit seed germination and stunt seedling growth, including root and shoot elongation. scispace.comresearchgate.netresearchgate.net For example, in mungbean (Vigna radiata), increasing concentrations of mercury led to a significant reduction in seed germination and seedling dry weight. scispace.comresearchgate.net Similarly, in Taraxacum officinale, mercury exposure dramatically decreased germination. mdpi.com The phytotoxicity of mercury is a concern as it can be absorbed by plants and accumulate, potentially impacting crop yields and ecosystems. scispace.com

Table 2: Effect of Mercury on Mungbean (Vigna radiata) Seedling Growth

Mercury ConcentrationDecrease in Seedling Length (%)Decrease in Root Length (%)Decrease in Seedling Dry Weight (%)
7 mM70 scispace.com66 scispace.com47 scispace.com

The zebrafish (Danio rerio) embryo is a widely used model organism for studying the effects of chemical compounds on vertebrate development. publicationslist.org Studies with organomercurials like methylmercury have demonstrated significant developmental effects in zebrafish embryos, including reduced swimming activity and impaired prey capture ability. nih.gov Exposure to mercury compounds can lead to morphological abnormalities such as skeletal malformations, pericardial edema, and developmental delays. nih.govresearchgate.netresearchgate.net While specific studies on this compound in zebrafish were not found, research on Thimerosal and other mercury compounds in this model indicates that ethylmercury can induce changes in the activity of enzymes like superoxide dismutase (SOD), glutathione S-transferase (GST), and glutathione peroxidase (GPx) in the kidney and brain. mdpi.com It can also lead to a reduction in glutathione levels in various tissues. mdpi.com

Studies in animal models, such as mice and non-human primates, have been crucial in understanding the in vivo behavior of ethylmercury. drcrista.com In mice, ethylmercury compounds were found to have a different bodily distribution compared to methylmercury, with proportionally higher levels in the liver and kidneys and lower levels in the brain. drcrista.com However, once in the brain, ethylmercury levels did not decrease as they did in other organs. drcrista.com

In cynomolgus monkeys, a study comparing the effects of Thimerosal and methylmercury showed that total mercury cleared more rapidly from the blood of the Thimerosal-exposed group. nih.gov However, a higher proportion of inorganic mercury was found in the brains of the Thimerosal group. nih.gov This is significant because inorganic mercury has a much longer half-life in the brain. nih.gov Research in canines has also been conducted, with studies examining the total mercury content in hair following the administration of vaccines containing Thimerosal. researchgate.net These studies contribute to understanding the toxicokinetic profile of ethylmercury in different animal species. nih.gov

Bioavailability and Metabolism in Non-Human Biological Contexts

Uptake and Transport Mechanisms (e.g., LAT system)

The uptake and transport of this compound in non-human biological systems are not extensively documented in dedicated studies of this specific compound. However, research on related ethylmercury compounds provides insights into the probable mechanisms involved. Ethylmercury, like other organomercurials, can distribute to all body tissues, crossing biological barriers such as the blood-brain barrier. wikipedia.org

Studies on ethylmercury compounds suggest that their transport into cells is complex and can involve transporters for other endogenous molecules. For instance, research on rat glioma cells has explored the role of the L-type amino acid transporter 1 (LAT-1) in the uptake of ethylmercury-cysteine complexes (EtHg-S-Cys). nih.gov LAT-1 is a transporter for large neutral amino acids and is known to be involved in the transport of various drugs and toxins. nih.gov

A comparative study on rat glioma cells indicated that ethylmercury-cysteine complexes were less toxic than ethylmercury alone, a phenomenon attributed to reduced cellular uptake of the complex. nih.gov Furthermore, the amino acid L-methionine offered protection against the toxicity of EtHg-S-Cys, suggesting a competitive interaction at the level of amino acid transporters. nih.gov This finding points to the potential involvement of amino acid transport systems, such as LAT-1, in the uptake of ethylmercury derivatives when they are complexed with amino acids like cysteine. nih.gov However, direct evidence for the transport of this compound via the LAT system is currently lacking.

The following table summarizes findings from a study on the uptake of ethylmercury compounds in rat glioma cells, which may offer analogous insights into the transport of this compound.

CompoundCell LineKey FindingsPotential Implication for this compound
Ethylmercury (EtHg)Rat Glioma C6Caused significant decreases in cellular viability.Suggests potential for cellular uptake and cytotoxicity.
Ethylmercury-cysteine (EtHg-S-Cys)Rat Glioma C6Less toxic than EtHg alone, likely due to reduced cellular uptake. nih.govIf complexed with amino acids, its uptake might be mediated by amino acid transporters.
L-methionineRat Glioma C6Provided cytoprotection against EtHg-S-Cys toxicity. nih.govIndicates a possible role for amino acid transporters like LAT-1 in the uptake process.

Biotransformation and Excretion Pathways in Non-Human Species

Specific studies detailing the biotransformation and excretion pathways of this compound in non-human species are limited. However, research on other ethylmercury compounds in various animal models provides a general framework for how this compound might be metabolized and eliminated.

Once in the body, ethylmercury compounds can undergo dealkylation, leading to the formation of inorganic mercury. This biotransformation is a critical step in the metabolism of organomercurials. The inorganic mercury formed can then be distributed to and accumulate in various tissues.

A study conducted on four breeds of chickens fed with wheat treated with ethyl mercury chloride demonstrated that the liver and kidney were the primary sites of mercury accumulation. nih.gov This suggests that these organs are central to the metabolism and excretion of ethylmercury compounds. The accumulation in the kidney is indicative of its role in the elimination of mercury from the body. In monkeys, ethylmercury has been shown to be eliminated from the blood with a half-life of about 7 days and from the brain with a half-life of 24 days. wikipedia.org

The following table presents data on the tissue distribution of mercury following exposure to an ethylmercury compound in chickens, which may be indicative of the metabolic and excretory routes for this compound.

SpeciesCompoundTissues with Highest Mercury AccumulationKey Findings
Chicken (four breeds)Ethyl mercury chlorideLiver, KidneyThe liver and kidney showed the highest tendency to accumulate mercury, with significant differences observed between sexes in these organs. nih.gov
Egg White, Egg YolkMercury levels in egg white were found to be approximately three times higher than in the yolk. nih.gov

Remediation and Mitigation Strategies for N Ethylmercuri P Toluenesulfonanilide Contamination

Chemical Treatment Approaches for Environmental Decontamination (e.g., precipitation, complexation)

Chemical treatments for organomercurial contamination like that from N-(Ethylmercuri)-p-toluenesulfonanilide primarily involve reactions that alter the compound's solubility and mobility, facilitating its removal or stabilization.

Precipitation and Complexation:

The core principle of these methods is to convert the mercury compound into a more stable, less soluble form (precipitation) or to bind it into a soluble complex that can be washed out from the contaminated medium (complexation).

Chelating Agents: These are compounds that can form multiple bonds with a single metal ion, effectively sequestering it. thinkdochemicals.com Agents like ethylenediaminetetraacetic acid (EDTA), 2,3-dimercaptosuccinic acid (DMSA), and dimercaprol (B125519) have been used in mercury remediation. thinkdochemicals.commedscape.com In soil washing processes, a chelating agent solution is passed through the contaminated soil. The agent binds with the ethylmercury cation (C₂H₅Hg⁺) from the this compound, forming a stable, water-soluble complex. thinkdochemicals.comnih.gov This complex can then be flushed out of the soil for collection and treatment.

Thiol-Based Complexation: Organomercury compounds have a high affinity for sulfur. Thiol-containing compounds (mercaptans) form strong complexes with mercury. tandfonline.com This principle is utilized in affinity chromatography to separate mercury compounds and can be applied in remediation. For instance, materials functionalized with thiol groups can be used to capture this compound from contaminated water or soil extracts.

Iodide-Based Solubilization: Potassium iodide can react with mercury compounds to form soluble complexes (e.g., K₂HgI₄). osti.gov This process increases the mobility of the mercury, allowing it to be extracted from the contaminated matrix and subsequently removed from the washing solution.

Oxidation:

Chemical oxidation can be employed to break down the organomercurial compound. Strong oxidizing agents can cleave the carbon-mercury bond, transforming the organic mercury into inorganic mercury, which can then be addressed with other stabilization techniques. However, this method requires careful management as the by-products may also be hazardous.

Table 1: Chemical Agents for Organomercurial Decontamination
AgentTreatment TypeMechanism of ActionApplication
EDTA (Ethylenediaminetetraacetic acid)ComplexationForms stable, soluble complexes with mercury ions, facilitating their removal. thinkdochemicals.comnih.govSoil washing and extraction from aqueous solutions. thinkdochemicals.com
DMSA (Dimercaptosuccinic acid)ChelationBinds to mercury through thiol groups, forming a complex that can be excreted or removed. medscape.comConsidered a primary chelator for mercury toxicity. medscape.com
Potassium IodideComplexation/SolubilizationReacts with mercuric ions to form a water-soluble complex (K₂HgI₄), enhancing extraction. osti.govUsed in soil flushing and electrokinetic remediation to mobilize mercury. osti.gov
Sodium ThiosulfateComplexationA commonly used chelator that binds with metal ions to form stable structures. thinkdochemicals.comUsed in various industrial and environmental cleanup applications for mercury. thinkdochemicals.com

Bioremediation Techniques for Organomercurial Contamination

Bioremediation utilizes the metabolic processes of microorganisms to degrade or transform hazardous substances into less toxic forms. nih.gov For organomercurials like this compound, this approach centers on mercury-resistant bacteria that have evolved specific enzymatic pathways to detoxify mercury compounds. researchgate.netepa.gov

The key to this process lies in the mer operon, a cluster of genes that code for mercury resistance. mdpi.com Two enzymes from this operon are crucial for degrading organomercurials:

Organomercurial Lyase (MerB): This enzyme catalyzes the breaking of the covalent carbon-mercury (C-Hg) bond in organomercury compounds. mdpi.com In the case of this compound, the MerB enzyme would cleave the bond between the ethyl group and the mercury atom. This reaction yields a less toxic hydrocarbon and an inorganic mercury ion (Hg²⁺).

Mercuric Reductase (MerA): Following the action of MerB, the resulting toxic Hg²⁺ ion is reduced by the MerA enzyme to elemental mercury (Hg⁰). mdpi.com Elemental mercury is significantly less toxic and is highly volatile, meaning it can be released from the contaminated medium as a gas. mdpi.com

Several bacterial genera have been identified as possessing the mer operon and are capable of degrading organomercurials. These include Pseudomonas, Bacillus, Cupriavidus, and Stenotrophomonas. researchgate.netmdpi.commdpi.com These microorganisms can be stimulated in-situ by optimizing environmental conditions (e.g., nutrient levels, pH) or can be grown in bioreactors for ex-situ treatment of contaminated soil or water. The efficiency of these bacteria can be enhanced through techniques like cell immobilization. researchgate.net

Table 2: Microorganisms and Enzymes in Organomercurial Bioremediation
Microorganism GenusKey Enzyme(s)FunctionReference
PseudomonasOrganomercurial Lyase (MerB), Mercuric Reductase (MerA)Cleaves C-Hg bond and reduces Hg²⁺ to Hg⁰. mdpi.com
BacillusOrganomercurial Lyase (MerB), Mercuric Reductase (MerA)Degrades organomercurials and reduces ionic mercury. researchgate.netnih.gov
CupriavidusOrganomercurial Lyase (MerB), Mercuric Reductase (MerA)Resistant to a broad range of heavy metals and used in mercury bioremediation trials. researchgate.net
StenotrophomonasMercuric Reductase (MerA)Reduces Hg²⁺ to Hg⁰, leading to volatilization. mdpi.com
EscherichiaMercuric Reductase (MerA)Highly efficient at reducing Hg²⁺. mdpi.com

Physical Sequestration and Containment Methodologies

When removal or transformation of this compound is not feasible, physical methods are employed to immobilize the contaminant and prevent its migration into the wider environment. These techniques focus on solidification, stabilization, and encapsulation.

Stabilization/Solidification (S/S): This is a widely used remediation technology that involves mixing the contaminated soil or waste with a binding agent. utp.edu.my The process chemically stabilizes the mercury into a less soluble form and physically solidifies the material into a solid, high-strength mass. utp.edu.mynih.gov Common binders include Portland cement, fly ash, and sulfur polymer cement. utp.edu.mymalsparo.com For mercury, sulfur-based reagents are particularly effective as they react with mercury to form highly insoluble mercury sulfide (B99878) (cinnabar). nih.gov

Encapsulation: This method involves completely enclosing the contaminated material within a durable, inert substance to physically isolate it. nih.govclu-in.org

Microencapsulation: The waste is mixed directly with the encapsulating material, such as sulfur polymer cement or polyester (B1180765) resins, before it solidifies. nih.govclu-in.org

Macroencapsulation: A larger mass of waste is placed in a container (e.g., a high-density polyethylene (B3416737) drum) which is then filled with the encapsulating material, creating a solid block. malsparo.comclu-in.org

These physical containment methods reduce the surface area of the waste exposed to leaching agents like water and significantly lower the potential for mercury vapor release. nih.govresearchgate.net

Table 3: Physical Sequestration and Containment Methods for Mercury Waste
MethodologyDescriptionMaterials UsedPrimary Goal
Stabilization/Solidification (S/S)Mixes waste with binders to reduce contaminant leachability and create a solid monolith. utp.edu.myPortland cement, Sulfur Polymer Cement (SPC), Fly Ash, Phosphate Ceramics. utp.edu.mynih.govChemically stabilize and physically immobilize the contaminant. osti.gov
MicroencapsulationInvolves mixing the waste directly with the encasing material before it hardens. clu-in.orgSulfur polymers, polyester resins, asphalt. nih.govclu-in.orgPhysically immobilize waste to prevent contact with leaching agents. researchgate.net
MacroencapsulationEncloses a larger mass of waste by pouring the encasing material over and around it. clu-in.orgHigh-Density Polyethylene (HDPE), Polybutadiene, Cement-based grouts. malsparo.comclu-in.orgProvide a durable physical barrier against environmental exposure. clu-in.org

Future Directions and Emerging Research Areas Concerning N Ethylmercuri P Toluenesulfonanilide

Development of Advanced and Miniaturized Analytical Techniques

The accurate detection and quantification of N-(Ethylmercuri)-p-toluenesulfonanilide in complex environmental matrices are paramount for risk assessment and monitoring. Future research is geared towards creating analytical methods that are not only more sensitive and selective but also faster, more cost-effective, and portable for in-situ analysis.

A significant trend is the miniaturization of sample preparation and analysis systems. nih.gov Traditional methods like liquid-liquid extraction (LLE) are often time-consuming and require large volumes of hazardous organic solvents. nih.gov Emerging microextraction techniques, such as single-drop microextraction (SDME) and solid-phase microextraction (SPME), drastically reduce solvent consumption and waste, aligning with the principles of green analytical chemistry. nih.gov Research is focused on developing novel sorbent materials for SPME that exhibit higher affinity and selectivity for specific organomercurials.

Furthermore, the development of miniaturized automated speciation analyzers represents a significant leap forward. researchgate.net These systems can combine steps like purge and trap concentration with rapid separation techniques such as multicapillary gas chromatography and highly sensitive detection methods like microwave-induced plasma emission spectrometry. researchgate.net Such integrated systems can achieve complete separation of various mercury compounds in under a minute, facilitating high-throughput analysis. researchgate.net Future work will likely involve the integration of these technologies into lab-on-a-chip (LOC) or lab-on-valve (LOV) platforms, creating portable devices for real-time environmental monitoring. researchgate.netsyronoptics.com

Table 1: Comparison of Traditional and Emerging Analytical Techniques for Organomercurials

TechniquePrincipleAdvantagesResearch Direction
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases. nih.govWell-established.Largely being replaced by miniaturized techniques. nih.gov
Solid-Phase Microextraction (SPME)Extraction and concentration of analytes onto a coated fiber. researchgate.netSolvent-free, simple, portable. nih.govDevelopment of novel, highly selective fiber coatings.
Multicapillary Gas Chromatography (MCGC)Rapid separation of volatile compounds using multiple parallel capillary columns. researchgate.netExtremely fast separation times (e.g., <45 seconds). researchgate.netIntegration with portable detectors for field use.
Direct Thermal Decomposition Mercury AnalyzerQuantification via thermal decomposition and atomic absorption. nih.govAccurate, precise, no complex sample preparation. nih.govImproving sensitivity for ultra-trace analysis.
Lab-on-a-Chip (LOC)Integration of multiple laboratory functions on a single microchip. syronoptics.comHighly miniaturized, low reagent consumption, potential for automation and portability. syronoptics.comDesigning chips for complete speciation analysis of organomercurials from raw samples.

Elucidation of Novel Environmental Transformation Pathways and Products

Understanding how this compound transforms in the environment is critical to predicting its fate, persistence, and the potential formation of more toxic byproducts like methylmercury (B97897). frontiersin.org While the general biogeochemical cycling of mercury is known to involve complex redox reactions and methylation/demethylation cycles, the specific pathways for synthetic organomercurials like this compound are not well characterized. frontiersin.org

Future research will focus on identifying and characterizing novel transformation pathways, both abiotic and biotic. Abiotic degradation, particularly photodegradation, is a key area of investigation. researchgate.net Studies on methylmercury have shown that it can be decomposed by hydroxyl radicals generated through photochemical reactions, a process influenced by factors like pH and the presence of dissolved organic carbon. researchgate.net Similar research is needed to determine the photochemical lability of this compound and to identify its resulting degradation products.

Biotic transformations mediated by microorganisms are another critical research frontier. researchgate.net The decomposition of methylmercury is known to occur via two main microbial pathways: reductive and oxidative demethylation. researchgate.net Research is needed to isolate and identify microbial communities or specific enzymes capable of cleaving the carbon-mercury bond in this compound. This involves exploring diverse environments, from contaminated soils to industrial wastewater, for microbes that have evolved unique metabolic capabilities. nih.gov Identifying the transformation products (TPs) is crucial, as they may have different toxicities and mobilities compared to the parent compound. mdpi.com

Table 2: Potential Environmental Transformation Reactions for this compound

Transformation PathwayDescriptionKey FactorsPotential Products
PhotodegradationBreakdown of the molecule by light, particularly UV radiation. researchgate.netSunlight intensity, water clarity, presence of photosensitizers (e.g., dissolved organic matter). researchgate.netInorganic mercury (Hg(II)), elemental mercury (Hg(0)), various organic sulfonamides.
Reductive Demethylation (analogy)Microbial cleavage of the ethyl-mercury bond under anaerobic conditions. researchgate.netPresence of specific anaerobic bacteria, redox potential, availability of electron donors.Ethane, Inorganic mercury (Hg(II)).
Oxidative Demethylation (analogy)Microbial cleavage of the ethyl-mercury bond under aerobic conditions. researchgate.netPresence of specific aerobic bacteria, oxygen levels.Ethanol, CO2, Inorganic mercury (Hg(II)).
HydrolysisCleavage of chemical bonds by reaction with water. mdpi.compH, temperature. researchgate.netEthylmercury hydroxide (B78521), p-toluenesulfonanilide.

Innovative Bioremediation and Phytoremediation Solutions

Conventional methods for cleaning up mercury-contaminated sites can be expensive and environmentally disruptive. Bioremediation and phytoremediation are emerging as cost-effective, sustainable, and ecologically sound alternatives. nih.gov

A promising area of bioremediation research involves the use of genetically engineered microorganisms. nih.gov Bacteria containing the mer operon, which includes genes like merB (organomercurial lyase) and merA (mercuric reductase), can detoxify organomercurials. nih.gov The MerB protein cleaves the carbon-mercury bond, and the MerA protein reduces the resulting toxic ionic mercury (Hg(II)) to the much less toxic and volatile elemental mercury (Hg(0)). nih.gov Future research will aim to enhance the efficiency of these systems and develop microbial consortia that can function robustly in diverse and challenging environmental conditions. mdpi.com

Phytoremediation, which uses plants to remove, stabilize, or degrade contaminants, is another key research focus. nih.gov Research is underway to identify and cultivate "hyperaccumulator" plants that can absorb and translocate large amounts of mercury from the soil to their harvestable aerial parts (phytoextraction). nih.gov For instance, studies have shown that Poinsettia plants can extract and transfer mercury into their leaves. researchgate.net An even more advanced approach involves creating transgenic plants that express the same bacterial merA and merB genes. nih.gov Studies with Arabidopsis thaliana have demonstrated that plants engineered with both genes can grow in highly contaminated conditions and detoxify organic mercury by converting it into volatile elemental mercury. nih.gov Future work will focus on applying this technology to high-biomass, non-food crops suitable for large-scale field deployment.

Table 3: Emerging Remediation Strategies for Organomercurial Contamination

StrategyMechanismOrganism/System ExampleFuture Research Focus
Microbial BioremediationMicroorganisms degrade or transform the pollutant into less toxic forms. nih.govBacteria with the mer operon (e.g., Pseudomonas). nih.govnih.govDeveloping robust microbial consortia; optimizing in-situ application conditions. mdpi.com
PhytoextractionPlants absorb contaminants from the soil and translocate them to harvestable shoots. nih.govPoinsettia, certain species of willow and poplar. nih.govScreening for new hyperaccumulator species; enhancing metal uptake with soil amendments.
PhytovolatilizationPlants take up contaminants and release them into the atmosphere in a less toxic, volatile form. nih.govGenetically engineered Arabidopsis thaliana expressing merA and merB genes. nih.govDeveloping high-biomass transgenic plants; assessing atmospheric impacts.
PhytostabilizationPlants immobilize contaminants in the soil, reducing their bioavailability and migration. nih.govDense-rooted grasses. nih.govUnderstanding long-term stability of the immobilized mercury.

Green Chemistry Approaches in Organomercurial Synthesis and Degradation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. nih.gov Applying these principles to organomercurials is a critical area of future research, focusing on both safer synthesis routes and environmentally benign degradation methods.

Historically, the synthesis of organometallic compounds, including organomercurials, has often involved hazardous reagents and solvents like chlorinated or aromatic hydrocarbons. numberanalytics.comwikipedia.org Green chemistry research seeks to replace these with safer alternatives. numberanalytics.com This includes the use of "green solvents" such as water, ionic liquids, or deep eutectic solvents, which have low toxicity and volatility. numberanalytics.com Another approach is the development of catalyst-assisted reactions that are more selective and efficient, thereby minimizing waste. nih.gov Research into solvent-free synthesis, utilizing techniques like ball milling or microwave-assisted reactions, also holds promise for reducing the environmental footprint of producing such compounds for research or industrial standards. researchgate.net

On the degradation side, green chemistry offers alternatives to energy-intensive or harsh chemical treatments. Research is exploring the use of advanced oxidation processes (AOPs) and photocatalysis to break down persistent organomercurials. These methods can utilize catalysts and light to generate highly reactive species that can mineralize the organic portion of the molecule and release mercury in a form that is easier to manage and remove. frontiersin.org Ultrasound-assisted degradation (sonochemistry) is another emerging green technique that can accelerate reactions and improve yields with lower energy input. researchgate.net

Table 4: Application of Green Chemistry Principles to Organomercurials

Green Chemistry PrincipleApplication to SynthesisApplication to Degradation
Prevent WasteDevelop high-yield, atom-economical reactions that minimize byproducts. nih.govDevelop processes that convert the entire molecule into non-hazardous substances.
Safer Solvents and AuxiliariesReplace traditional volatile organic solvents with water, ionic liquids, or bio-based solvents. numberanalytics.comUse water as the medium for catalytic or microbial degradation processes. researchgate.net
Design for Energy EfficiencyEmploy microwave- or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.netUtilize photocatalysis, which can be driven by natural sunlight.
Use of CatalysisDevelop highly selective and recyclable catalysts to improve efficiency and reduce waste. numberanalytics.comDevelop robust photocatalysts or biocatalysts (enzymes) for targeted degradation.
Design for Degradation(Less applicable to persistent compounds) Design molecules with built-in functionalities that facilitate breakdown after use. nih.govThe primary goal of degradation research.

Application of Computational Chemistry and Modeling in Predicting Environmental Fate and Interactions

Computational chemistry and environmental modeling are powerful predictive tools that can forecast the behavior of this compound in the environment, reducing the need for extensive and costly experimental studies. wiley.com These in-silico approaches are becoming essential for comprehensive risk assessment.

Environmental fate and transport models can simulate how a chemical moves and transforms through different environmental compartments like water, soil, and air. wiley.comresearchgate.net By inputting key physicochemical properties of this compound—such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow)—these models can predict its persistence, mobility, and potential for bioaccumulation. epa.gov For instance, models can be used to investigate hydrolysis kinetics under different pH and temperature scenarios or to predict how strongly the compound will sorb to soil particles, which affects its potential to leach into groundwater. researchgate.net

At the molecular level, computational chemistry techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the compound's reactivity and interactions. These methods can be used to:

Elucidate potential degradation pathways by calculating the energy barriers for different reactions (e.g., cleavage of the Hg-C bond).

Predict the spectroscopic signatures (e.g., NMR, IR) of the parent compound and its potential transformation products to aid in their experimental identification.

Model the binding affinity of this compound to biological macromolecules, such as enzymes or DNA, to understand its mechanisms of toxicity.

Future research will focus on refining these models with more accurate experimental data and integrating multi-scale models that can link molecular-level interactions to large-scale environmental transport and ecosystem-level impacts. mdpi.com

Table 5: Key Parameters for Environmental Fate Modeling of this compound

ParameterSignificancePredicted Environmental Behavior
Water SolubilityDetermines concentration in aquatic systems and mobility in soil pore water. epa.govLow solubility suggests partitioning to sediment and soil organic matter.
Vapor PressureIndicates the tendency of a substance to volatilize into the atmosphere. epa.govLow vapor pressure suggests it will not be highly mobile in the air.
Octanol-Water Partition Coefficient (Kow)Measures a chemical's lipophilicity and potential for bioaccumulation in organisms. epa.govA high Kow value indicates a strong tendency to accumulate in fatty tissues of organisms.
Soil Sorption Coefficient (Koc)Describes the tendency of a chemical to bind to soil organic carbon.A high Koc value indicates low mobility in soil and less likelihood of groundwater contamination.
Hydrolysis Rate Constant (khyd)Quantifies the rate of degradation via reaction with water. researchgate.netA slow rate indicates persistence in aquatic environments.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing N-(Ethylmercuri)-p-toluenesulfonanilide?

To confirm molecular structure, employ X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy (1H/13C for verifying substituent positions ). For purity validation, combine elemental analysis with high-resolution mass spectrometry. Note that mercury’s heavy atom effect may complicate NMR interpretation, necessitating complementary techniques like FT-IR for functional group identification.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Due to its ethylmercury content, use glove boxes for synthesis, PPE (nitrile gloves, lab coats), and fume hoods for ventilation . Waste must be segregated and treated as hazardous mercury waste . Regularly monitor air quality for mercury vapor (threshold: <0.025 mg/m³) and implement emergency decontamination protocols .

Advanced: How can computational methods resolve discrepancies in the reactivity of this compound across studies?

Density Functional Theory (DFT) calculations can model electronic interactions (e.g., Hg-S bonding) and predict reactivity trends . Pair with Hirshfeld surface analysis to map intermolecular forces in crystal structures . For conflicting experimental results, cross-validate using molecular electrostatic potential (MEP) surfaces to identify electron-rich/poor regions influencing reactivity .

Advanced: What experimental designs mitigate confounding factors in chronic toxicity studies of this compound?

Use dose-response models with controlled exposure durations (e.g., 0–16 days in avian studies ). Include negative controls and species-specific biomarkers (e.g., feather mercury levels in birds ). Account for bioaccumulation by analyzing tissues (liver, kidneys) post-mortem. For reproducibility, standardize diet composition and environmental conditions across cohorts .

Basic: How does the ethylmercuri group influence the compound’s physicochemical properties compared to non-mercurated analogs?

The ethylmercuri moiety increases molecular weight (C15H17HgNO2S vs. C13H13NO2S ) and alters polarity, reducing aqueous solubility. Mercury’s electronegativity enhances electrophilicity at the sulfonamide sulfur, affecting reactivity in nucleophilic substitutions. Differential scanning calorimetry (DSC) can quantify thermal stability changes .

Advanced: What regulatory constraints apply to this compound in environmental research?

It is listed as a banned substance in industrial materials (Toyota Standard TMR SAS0126n ), requiring Institutional Animal Care and Use Committee (IACUC) approval for vertebrate studies. Follow OECD Guidelines 203 (acute toxicity) and 305 (bioaccumulation) for ecological risk assessments .

Advanced: How do polymorphic forms of this compound affect its biological activity?

Single-crystal X-ray diffraction identifies polymorphs (e.g., triclinic vs. monoclinic systems ). Compare Hirshfeld surfaces to quantify interaction differences (e.g., Hg⋯O vs. C–H⋯π contacts) . Bioassays (e.g., fungal growth inhibition) under controlled humidity/temperature reveal activity variations between polymorphs .

Basic: What analytical techniques quantify trace levels of this compound in environmental samples?

Use GC-MS with derivatization (e.g., NaBEt4 for ethylmercury speciation) or ICP-MS for total mercury quantification . Validate with certified reference materials (CRMs) and spike-recovery tests (85–115% acceptable). Limit of detection (LOD) should be <0.1 µg/L for water samples .

Advanced: How can researchers reconcile conflicting data on the compound’s acute vs. chronic toxicity mechanisms?

Integrate toxicogenomic approaches (RNA-seq for pathway analysis) with histopathology . For example, acute exposure may target the central nervous system (ataxia in birds ), while chronic exposure induces renal tubular necrosis. Use benchmark dose modeling (BMD) to identify thresholds for adverse effects .

Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Employ mercuration reactions (e.g., Hg(OAc)2 with p-toluenesulfonanilide ), monitoring reaction progress via TLC. Modify substituents on the anilide ring to study electronic effects on Hg coordination. Purify via recrystallization (ethanol/water) and verify purity via melting point analysis and HPLC (>97% ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.